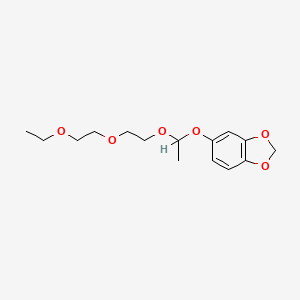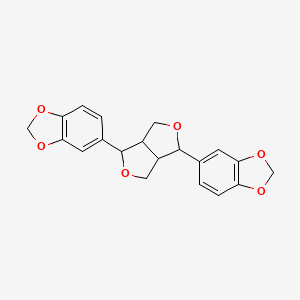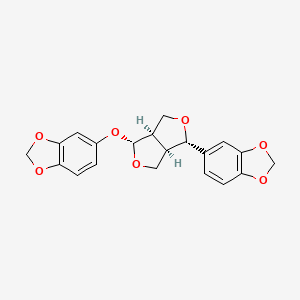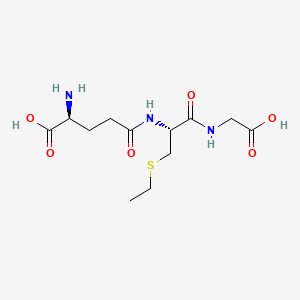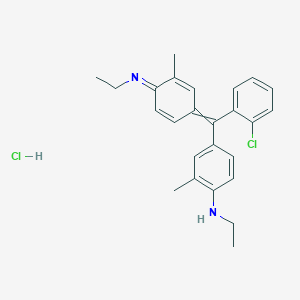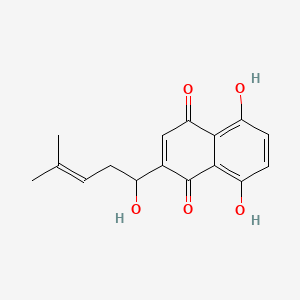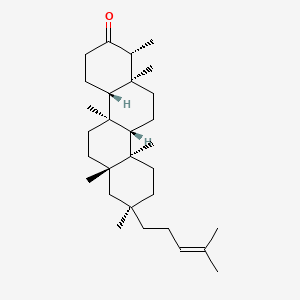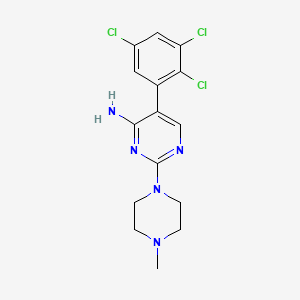
Tiron
概要
説明
Tiron: , also known by its systematic name disodium 4,5-dihydroxy-1,3-benzenedisulfonate, is a chemical compound widely recognized for its ability to form strong complexes with metals such as titanium and iron . This compound is characterized by its water solubility and non-toxic nature, making it a valuable reagent in various scientific and industrial applications.
科学的研究の応用
Chemistry: Tiron is extensively used as a chelating agent in analytical chemistry for the determination of trace metals. It forms stable complexes with metals like iron, aluminum, and titanium, which can be detected using colorimetric and spectrophotometric methods .
Biology and Medicine: In biological and medical research, this compound is used for its antioxidant properties. It can scavenge reactive oxygen species, making it useful in studies related to oxidative stress and its effects on cellular processes .
Industry: this compound is employed in the electrochemical industry for the preparation of redox flow batteries and modified glass electrodes. Its ability to form stable complexes with metals enhances the performance and stability of these devices .
作用機序
Tiron exerts its effects primarily through its ability to chelate metal ions. The compound’s catechol groups coordinate with metal ions, forming stable complexes. This chelation process can inhibit metal-catalyzed oxidative reactions, thereby reducing oxidative stress . In biological systems, this compound’s antioxidant properties help protect cells from damage caused by reactive oxygen species .
Safety and Hazards
生化学分析
Biochemical Properties
Tiron plays a significant role in biochemical reactions, particularly in the context of oxidative stress. It interacts with various enzymes and proteins, including those involved in the mitochondrial oxidative phosphorylation process . This compound has been shown to positively modulate the mitochondrial redox state, which is manifested by a marked decrease of hydrogen peroxide (H2O2), malondialdehyde (MDA), and total nitrate/nitrite (NOx) associated with a significant increase in total antioxidant capacity (TAC), glutathione (GSH) content, manganese superoxide dismutase (MnSOD), and glutathione peroxidase (GPx) activities .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate damage to pancreatic acinar cells . It influences cell function by modulating the activity of mitochondrial complexes (I, II, III, and IV), elevating coenzyme Q10 (CoQ10) and cytochrome c (Cyt-c) levels, and increasing mitochondrial aconitase (mt-aconitase) activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For example, it prevents the depletion in the activity of mitochondrial complexes, leading to an elevation of CoQ10 and Cyt-c levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to have long-term effects on cellular function, particularly in the context of oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it has been shown to restore mitochondrial metal homeostasis through positive changes in the levels of calcium (Ca), iron (Fe), manganese (Mn), and copper (Cu) .
準備方法
Synthetic Routes and Reaction Conditions: Tiron can be synthesized through the sulfonation of catechol (1,2-dihydroxybenzene) with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions typically involve heating catechol with sulfuric acid under controlled temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes where catechol is treated with sulfuric acid in reactors designed to handle high temperatures and pressures. The resulting sulfonated product is then neutralized with sodium hydroxide to yield disodium 4,5-dihydroxy-1,3-benzenedisulfonate .
化学反応の分析
Types of Reactions: Tiron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced back to its catechol form.
Substitution: this compound can participate in substitution reactions where its sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Catechol.
Substitution: Various substituted benzene derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds:
Catechol: Similar to Tiron in its ability to chelate metal ions but lacks the sulfonate groups, making it less water-soluble.
Disodium ethylenediaminetetraacetate (EDTA): Another chelating agent widely used in analytical chemistry and medicine.
Uniqueness: this compound’s uniqueness lies in its dual functionality as both a chelating agent and an antioxidant. Its water solubility and non-toxic nature further enhance its applicability in various fields, making it a versatile compound for scientific research and industrial applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Tiron can be achieved through multiple pathways. One of the most commonly used pathways involves the reaction of 2-nitrobenzaldehyde with 2-methyl-3-hydroxy-4-pyridinone in the presence of sodium borohydride. This reaction results in the formation of Tiron.", "Starting Materials": [ "2-nitrobenzaldehyde", "2-methyl-3-hydroxy-4-pyridinone", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2-nitrobenzaldehyde (1.0 g) and 2-methyl-3-hydroxy-4-pyridinone (1.2 g) in 50 mL of ethanol.", "Step 2: Add sodium borohydride (0.5 g) to the solution and stir for 1 hour at room temperature.", "Step 3: Heat the solution to reflux for 6 hours.", "Step 4: Cool the solution and filter the resulting solid.", "Step 5: Wash the solid with water and dry it under vacuum.", "Step 6: Recrystallize the solid from ethanol to obtain Tiron as a white crystalline product." ] } | |
CAS番号 |
149-45-1 |
分子式 |
C6H6NaO8S2 |
分子量 |
293.2 g/mol |
IUPAC名 |
disodium;4,5-dihydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O8S2.Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;/h1-2,7-8H,(H,9,10,11)(H,12,13,14); |
InChIキー |
ISLHTVXEVCZNHS-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
外観 |
Solid powder |
その他のCAS番号 |
149-45-1 9001-09-6 |
物理的記述 |
Solid; [Merck Index] Off-white crystalline powder; [Acros Organics MSDS] |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
149-46-2 (parent cpd) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1,2-Dihydroxybenzene-3,5-Disulfonic Acid Disodium Salt Tiron |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Tiron primarily functions as a metal chelator and an antioxidant.
A: * Molecular Formula: C6H6O8S2Na2·H2O* Molecular Weight: 354.22 g/mol* Spectroscopic Data: this compound exhibits characteristic peaks in various spectroscopic analyses, including UV-Vis spectrophotometry, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. For instance, UV-Vis spectrophotometry is commonly employed to study this compound adsorption onto materials like alumina []. FTIR analysis provides insights into the adsorption mechanism of this compound, revealing the involvement of its alcohol groups in forming inner-sphere complexes with metal ions []. Additionally, 1H and 17O NMR relaxometric studies have been utilized to investigate the Fe(III)-Tiron system in solution, providing valuable information about the structure and dynamics of the formed complexes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



